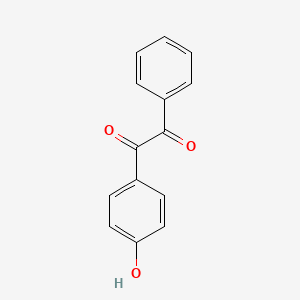

1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dion

Description

Contextual Significance of Vicinal Dicarbonyl Compounds in Chemical Research

Vicinal dicarbonyl compounds, also known as α-dicarbonyls, are molecules that contain two adjacent carbonyl (C=O) groups. This structural feature imparts unique reactivity, making them valuable intermediates in organic synthesis. They are precursors to a wide variety of heterocyclic compounds and can participate in numerous chemical transformations. The proximity of the two carbonyl groups influences their electronic properties and reactivity compared to isolated carbonyl groups.

Importance of the 4-Hydroxyphenyl Moiety in Organic Chemistry and Bioactivity

The 4-hydroxyphenyl group, a phenol (B47542) substituent, is a key structural motif in a vast array of natural and synthetic compounds. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and the ability to interact with biological targets. This moiety is found in many pharmaceuticals and biologically active compounds, contributing to their therapeutic effects. Its presence in a molecule can confer antioxidant, antimicrobial, and other pharmacological properties. For instance, some studies have shown that substituted benzils possess antimicrobial activity. researchgate.netaascit.org

Research Trajectories for 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione

Research into 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione and related compounds is exploring several avenues. A primary focus is on the synthesis of this and similar derivatives, often through the oxidation of the corresponding benzoin (B196080) precursors. nih.gov Investigations into its potential biological activities are also underway, driven by the known bioactivity of the 4-hydroxyphenyl group. This includes screening for antimicrobial and cytotoxic effects. researchgate.netnih.gov Furthermore, its utility as a building block in the synthesis of more complex molecules is an area of active investigation.

Overview of Current Academic Research Landscape Pertaining to the Compound

The current academic landscape for 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione is characterized by foundational studies into its synthesis and properties. While comprehensive reviews on the synthesis of benzil (B1666583) derivatives exist, specific research dedicated solely to this 4-hydroxy substituted variant is still emerging. aascit.org Much of the related research focuses on the broader categories of benzil derivatives or compounds containing the 4-hydroxyphenyl moiety. There is a clear opportunity for more in-depth studies to elucidate the specific chemical and biological profile of 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione.

| Property | Value |

| IUPAC Name | 1-(4-hydroxyphenyl)-2-phenylethane-1,2-dione nih.gov |

| Synonyms | 4-Hydroxybenzil, (4-hydroxyphenyl)(phenyl)ethanedione |

| CAS Number | 38469-73-7 nih.gov |

| Molecular Formula | C₁₄H₁₀O₃ nih.gov |

| Molecular Weight | 226.23 g/mol nih.gov |

| Appearance | Not explicitly stated in provided results |

| Melting Point | Not explicitly stated in provided results |

| Boiling Point | Not explicitly stated in provided results |

| Solubility | Not explicitly stated in provided results |

Spectral Data

The following table provides an overview of the available spectral data for 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione.

| Technique | Data |

| ¹H NMR | Specific chemical shift data is not fully detailed in the provided search results. General regions for aromatic and hydroxyl protons would be expected. |

| ¹³C NMR | Specific chemical shift data is not fully detailed in the provided search results. Signals for the carbonyl carbons, and aromatic carbons would be characteristic. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight would be expected. Fragmentation patterns would likely involve cleavage of the bond between the carbonyl groups and loss of fragments from the aromatic rings. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups would be prominent. |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUXDMQTCNWTDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191788 | |

| Record name | Ethanedione, (4-hydroxyphenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38469-73-7 | |

| Record name | Ethanedione, (4-hydroxyphenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038469737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC115560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedione, (4-hydroxyphenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 1 4 Hydroxyphenyl 2 Phenylethan 1,2 Dion

Established Chemical Synthesis Pathways

Traditional synthetic routes to 1,2-diketones, including 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione, often rely on oxidative processes and the derivatization of precursor molecules. These methods are well-documented and provide reliable access to the target compound.

Oxidation Reactions for Dione (B5365651) Formation (e.g., Cu(II)Br2 mediated oxidation)

The oxidation of α-hydroxyketones (benzoins) is a primary method for the synthesis of benzils. The oxidation of the methylene (B1212753) group adjacent to a keto functionality is a key strategy for forming 1,2-diketones. bohrium.com A common and effective method involves the use of copper(II) salts, such as copper(II) bromide (Cu(II)Br2), as the oxidizing agent.

The mechanism of copper(II)-mediated oxidation is thought to involve the formation of a copper(II) enolate intermediate. The copper(II) ion coordinates to the hydroxyl group of the benzoin (B196080) precursor, facilitating deprotonation and subsequent oxidation to the dione. This process is often carried out in a suitable organic solvent, such as acetonitrile, and may be facilitated by the presence of a base. An intermediate species, potentially a mononuclear copper(II) complex, has been observed in related reactions, suggesting a complex mechanistic pathway. nih.gov

Table 1: Comparison of Oxidizing Agents for Benzoin to Benzil (B1666583) Conversion

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Nitric Acid | Concentrated HNO3, heat | Inexpensive, readily available | Harsh conditions, potential for side reactions (nitration) |

| Copper(II) Sulfate/Pyridine (B92270) | Reflux in pyridine | Milder than nitric acid | Use of stoichiometric copper, pyridine as solvent |

| Copper(II) Bromide | Acetonitrile, heat | Efficient, good yields | Requires stoichiometric copper, potential for halogenated byproducts |

Precursor-Based Synthetic Routes (e.g., from 1-(4-Hydroxyphenyl)-2-phenylethanone via Williamson ether synthesis)

An alternative approach to the direct oxidation of a hydroxyl-substituted benzoin involves the use of a more stable precursor, such as 1-(4-hydroxyphenyl)-2-phenylethanone. ebi.ac.uk In this strategy, the phenolic hydroxyl group can be protected prior to the oxidation step to prevent unwanted side reactions. A common protection strategy is the Williamson ether synthesis, where the phenol (B47542) is converted to an ether, for example, a methoxy (B1213986) or benzyloxy ether.

Multi-step Reaction Sequences for Substituted Benzil Analogues

The synthesis of substituted benzil analogues, such as 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione, often necessitates multi-step reaction sequences to introduce the desired functional groups onto the aromatic rings. syrris.jpyoutube.com These sequences can involve a combination of classic organic reactions, including electrophilic aromatic substitution, nucleophilic substitution, and oxidation/reduction reactions.

Exploration of Novel Synthetic Approaches

Recent advances in synthetic organic chemistry have led to the development of novel methods for the synthesis of 1,2-diketones, which can be applied to the preparation of 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione. These approaches often utilize photochemical methods or advanced catalytic systems to achieve the desired transformation under milder conditions and with greater efficiency.

Photochemical Rearrangements and Intermediate Trapping (e.g., ketene (B1206846) formation in related α-diazo arylketones)

A promising novel approach for the synthesis of 1,2-diketones involves the photochemical rearrangement of α-diazo arylketones. Upon photoirradiation, α-diazoketones can extrude molecular nitrogen to form a highly reactive carbene intermediate. researchgate.net This carbene can then undergo a Wolff rearrangement to form a ketene. researchgate.netnih.gov The resulting ketene can be trapped by a suitable nucleophile. While this is often used to form carboxylic acid derivatives, modifications of this chemistry could potentially lead to 1,2-dicarbonyl compounds.

The synthesis of the requisite α-diazo ketone precursor can be achieved through various methods, including the reaction of an acid chloride with diazomethane (B1218177) or through diazo-transfer reactions. nih.gov While the direct application of this methodology to the synthesis of 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione is not extensively documented, it represents a potential avenue for future synthetic exploration.

Catalyst-Mediated Transformations (e.g., transition metal catalysis for similar frameworks)

Transition metal catalysis has emerged as a powerful tool for the synthesis of 1,2-diketones. bohrium.comresearchgate.net Various transition metals, including palladium, copper, and ruthenium, have been shown to catalyze the formation of 1,2-dicarbonyl compounds from a range of starting materials. bohrium.comnih.gov These reactions can proceed through diverse mechanisms, including radical pathways and single-electron-transfer processes. bohrium.com

One notable approach is the palladium-catalyzed coupling of α-ketothioesters with organometallic reagents. nih.gov Another strategy involves the transition metal-catalyzed oxidation of alkynes or alkenes. bohrium.comnih.gov For example, ruthenium complexes have been used to catalyze the oxidation of alkenes to α-diketones at room temperature. nih.gov These catalytic methods often offer advantages in terms of mild reaction conditions, high functional group tolerance, and improved atom economy compared to traditional stoichiometric oxidation methods. The development of a catalytic system for the direct synthesis of 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione would be a significant advancement in the field.

Table 2: Overview of Synthetic Methodologies

| Methodology | Key Transformation | Reagents/Catalysts | Mechanistic Features |

|---|---|---|---|

| Established Pathways | |||

| Oxidation of α-hydroxyketones | C-H to C=O | Cu(II)Br2, Nitric Acid | Involves oxidation of the alcohol functionality. |

| Precursor-based synthesis | Protection, Oxidation, Deprotection | Protecting groups (e.g., for Williamson ether synthesis), Oxidizing agents | Multi-step sequence to avoid side reactions. |

| Novel Approaches | |||

| Photochemical Rearrangement | α-diazoketone to ketene | UV light | Involves carbene and ketene intermediates. researchgate.netnih.gov |

Biocatalytic Synthesis Approaches

While the direct biocatalytic synthesis of 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione is not extensively documented, significant research into the biocatalytic transformations of its close structural analogues, particularly benzil, provides a strong basis for potential enzymatic routes. A prominent biocatalytic approach applicable to this class of compounds is the asymmetric reduction of the diketone to form chiral hydroxy ketones (benzoins). This method is of particular interest for the synthesis of enantiomerically pure compounds, which are valuable precursors for various pharmaceuticals and fine chemicals. figshare.comresearchgate.net

Ketoreductases (KREDs) have emerged as powerful biocatalysts for the stereoselective reduction of benzils. figshare.comnih.gov These enzymes, often requiring a nicotinamide (B372718) cofactor such as NADPH, can reduce one of the two ketone groups in a highly enantioselective manner. nih.gov Recent advancements in protein engineering have led to the development of highly efficient and selective KREDs. For instance, through structure-guided semirational protein engineering, a wild-type ketoreductase was evolved to exhibit a significant improvement in specific activity and catalytic efficiency for the reduction of benzil. figshare.com This engineered enzyme successfully catalyzed the reduction of benzil on a gram scale with high yield and excellent enantiomeric excess. figshare.com

The following table summarizes representative biocatalytic reductions of benzil and its derivatives, which can be considered analogous to the potential biocatalytic reduction of 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione.

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Engineered Ketoreductase SSCRQ245G | Benzil | (S)-Benzoin | Complete | 99 |

| Aspergillus oryzae OUT5048 | Benzil Derivatives | (S)-Benzoins | Up to 94 | Up to 94 |

| Fusarium roseum OUT4019 | Benzil Derivatives | (S)-Benzoins | - | Up to 98 |

Mechanistic Investigations of Synthetic Reactions

Understanding the reaction mechanisms involved in the synthesis of 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione is crucial for optimizing reaction conditions and controlling product formation. Mechanistic studies often focus on reaction kinetics, the identification of transient intermediates, and the factors governing stereochemical outcomes in the synthesis of chiral analogues.

Kinetic Studies of Reaction Pathways

Kinetic investigations provide quantitative insights into the rates of chemical reactions and the factors that influence them. For the synthesis of α-diketones like 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione, a common route is the oxidation of the corresponding α-hydroxy ketone (benzoin). Kinetic studies of such oxidations can elucidate the reaction order with respect to the reactants and catalysts, and determine activation parameters.

A study on the oxidation of benzoin by N-bromophthalimide (NBP) in an aqueous acetic acid medium revealed a first-order dependence on the concentration of NBP and a fractional order dependence on the concentration of benzoin. researchgate.net The reaction rate was found to be largely unaffected by changes in ionic strength, the concentration of a mercury(II) acetate (B1210297) scavenger, hydrogen ion concentration, and the concentration of the phthalimide (B116566) product. researchgate.net The activation parameters for this reaction were determined from Arrhenius plots by studying the reaction at different temperatures. researchgate.net

The progress of the oxidation of benzoin to benzil can be monitored using spectroscopic techniques such as UV-Vis spectrophotometry. ijarsct.co.innih.gov By monitoring the change in absorbance at a specific wavelength corresponding to the product, the rate of the reaction can be determined. nih.gov This allows for the calculation of rate constants and the investigation of the effects of various parameters on the reaction rate.

The following table presents hypothetical kinetic data for the oxidation of a benzoin analogue, illustrating the type of information that can be obtained from such studies.

| [Benzoin Analogue] (mol/L) | [Oxidant] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|

| 0.1 | 0.1 | 1.5 x 10-4 |

| 0.2 | 0.1 | 2.1 x 10-4 |

| 0.1 | 0.2 | 3.0 x 10-4 |

Identification of Key Intermediates (e.g., ketene intermediates)

The identification of reaction intermediates is a key aspect of mechanistic studies. In the synthesis of 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione, particularly through oxidation of the corresponding benzoin, several intermediates may be formed. Spectroscopic methods are invaluable tools for detecting and characterizing these transient species.

UV-Vis and IR spectroscopy can be used to monitor the progress of the reaction and identify the formation of intermediates and the final product. ijarsct.co.in For example, the conversion of benzoin to benzil using nitric acid can be followed by observing the disappearance of the hydroxyl group peak and the appearance of a new carbonyl peak in the IR spectrum. ijarsct.co.inchegg.com Similarly, changes in the UV-Vis spectrum can indicate the formation of the conjugated diketone system of benzil from the benzoin precursor. ijarsct.co.innih.gov

While the direct involvement of ketene intermediates in the standard oxidation of benzoins to benzils is not a commonly proposed mechanism, acylketenes are known as highly reactive intermediates in other organic reactions. nih.gov The trapping of such intermediates, if formed, would require specialized experimental conditions and techniques. In the context of benzil synthesis, the more commonly discussed intermediates are those related to the oxidation of the alcohol functionality. For instance, in the oxidation of benzoin with nitric acid, the formation of a hemiketal intermediate has been proposed. ijarsct.co.in

Stereochemical Control in Synthesis of Chiral Analogues

The synthesis of chiral analogues of 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione, particularly chiral benzoins and diols, requires precise control over the stereochemistry of the reaction. Asymmetric synthesis, often employing chiral catalysts or auxiliaries, is the primary strategy for achieving this control. researchgate.netnih.govnih.gov

As discussed in the biocatalytic synthesis section, ketoreductases (KREDs) are highly effective for the asymmetric reduction of prochiral benzils to yield enantiomerically enriched benzoins. figshare.comresearchgate.netnih.gov The stereochemical outcome of these reactions is determined by the specific enzyme used, as different KREDs can exhibit opposite enantioselectivities. Protein engineering can be employed to tailor the stereoselectivity of these enzymes. figshare.com

In non-biocatalytic approaches, chiral auxiliaries can be used to direct the stereochemical course of a reaction. For example, a chiral benzyl (B1604629) group can serve as both a chiral auxiliary and a protecting group in the synthesis of optically active 1,2-diols. researchgate.net Chelation-controlled asymmetric nucleophilic addition of a Grignard reagent to a chiral α-benzyloxy ketone can proceed with high diastereoselectivity. researchgate.net

The following table provides examples of stereochemical control in the synthesis of chiral molecules related to the core structure of 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione.

| Method | Catalyst/Auxiliary | Substrate | Product | Stereochemical Outcome (ee/de) |

|---|---|---|---|---|

| Asymmetric Bioreduction | Engineered Ketoreductase | Benzil | (S)-Benzoin | >99% ee |

| Asymmetric Bioreduction | Fusarium roseum | Benzil derivative | (S)-Benzoin derivative | Up to 98% ee |

| Asymmetric Nucleophilic Addition | Chiral Benzyl Auxiliary | Chiral α-benzyloxy ketone | Diastereomeric alcohols | Up to 96% de |

Advanced Spectroscopic and Structural Elucidation of 1 4 Hydroxyphenyl 2 Phenylethan 1,2 Dion and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. In 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the two separate aromatic rings and the phenolic hydroxyl group.

The protons on the monosubstituted phenyl ring (C₆H₅) are anticipated to appear as a complex multiplet in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons ortho to the carbonyl group are generally shifted further downfield due to the electron-withdrawing effect of the carbonyl.

The 4-hydroxyphenyl ring system presents a more defined pattern. The two protons ortho to the carbonyl group (H-2' and H-6') and the two protons ortho to the hydroxyl group (H-3' and H-5') form an AA'BB' spin system. This typically results in two distinct doublet-like signals, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons adjacent to the electron-withdrawing carbonyl group would appear at a lower field compared to those adjacent to the electron-donating hydroxyl group. A broad singlet, which can be exchangeable with D₂O, is also expected for the phenolic hydroxyl (-OH) proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.30 - 7.90 | Multiplet (m) |

| Hydroxyphenyl-H (ortho to C=O) | 7.70 - 8.00 | Doublet (d) |

| Hydroxyphenyl-H (ortho to -OH) | 6.80 - 7.10 | Doublet (d) |

| Phenolic -OH | Variable (broad singlet) | Singlet (s, br) |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. For 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the carbon bearing the hydroxyl group.

The two carbonyl carbons (C=O) are the most deshielded and are expected to appear significantly downfield, typically in the range of δ 190-200 ppm. The aromatic region (δ 115-165 ppm) will contain multiple signals. Key signals include the carbon attached to the hydroxyl group (C-4'), which would appear downfield around δ 160-165 ppm, and the quaternary carbons of both rings. The remaining aromatic carbons will resonate at shifts dependent on their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbons (C=O) | 190 - 200 |

| C-4' (Carbon bearing -OH) | 160 - 165 |

| Aromatic Quaternary Carbons | 125 - 140 |

| Aromatic CH Carbons | 115 - 135 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing molecular connectivity. chemicalbook.comnih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure of 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione.

COSY: This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nist.gov For this molecule, COSY would reveal the coupling between adjacent protons on both the phenyl and the 4-hydroxyphenyl rings, confirming the substitution patterns.

HSQC: This experiment correlates directly bonded proton and carbon atoms. Each CH group in the aromatic rings would produce a cross-peak, definitively linking the proton signals from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum.

HMBC: This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly useful for identifying the connectivity of quaternary carbons and carbonyl groups, which have no attached protons. For instance, HMBC would show correlations from the ortho-protons of the phenyl ring to the adjacent carbonyl carbon, and from the ortho-protons of the 4-hydroxyphenyl ring to its adjacent carbonyl carbon, thus confirming the core dione (B5365651) linkage between the two aromatic moieties.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental formula of a compound. For 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione, the molecular formula is C₁₄H₁₀O₃. HRMS can measure the mass of the molecular ion with very high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for this compound is 226.06299 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is highly effective for assessing the purity of a sample and confirming its identity.

In a GC-MS analysis of a pure sample of 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione, the gas chromatogram would ideally show a single peak. The mass spectrometer then records the mass spectrum of the compound as it elutes from the GC column. This spectrum displays the molecular ion (M⁺) peak and a series of fragment ion peaks, which constitute a unique "fingerprint" for the molecule.

The fragmentation pattern is determined by the molecule's structure, with cleavage typically occurring at the weakest bonds to form stable carbocations. chemguide.co.uk For 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione (molecular weight 226 g/mol ), the central C-C bond between the two carbonyl groups is a likely point of cleavage. This would lead to the formation of characteristic acylium ions. miamioh.edu

Table 3: Predicted Key Mass Fragments in the EI-MS of 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Fragment Name |

|---|---|---|

| 226 | [C₁₄H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 121 | [HOC₆H₄CO]⁺ | 4-Hydroxybenzoyl cation |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 93 | [HOC₆H₄]⁺ | Hydroxyphenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The presence of these key fragments, particularly the benzoyl (m/z 105) and 4-hydroxybenzoyl (m/z 121) cations, would provide strong evidence for the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione, the IR spectrum is characterized by absorption bands corresponding to its key structural features: the hydroxyl group (-OH) and the two carbonyl groups (C=O) of the α-diketone, as well as the vibrations of the aromatic rings.

The most prominent vibrational bands for 4-hydroxybenzil would be anticipated in the following regions:

Hydroxyl (-OH) Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding in the solid state.

Aromatic C-H Stretching: Sharp absorption peaks typically appear just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the two aromatic rings.

Carbonyl (C=O) Stretching: The α-diketone functionality gives rise to strong absorption bands in the region of 1650-1700 cm⁻¹. For benzil (B1666583), the parent compound, a strong carbonyl stretch is observed around 1690-1720 cm⁻¹. brainly.com The presence of the electron-donating hydroxyl group in the para position of one of the phenyl rings in 4-hydroxybenzil may slightly lower the frequency of the adjacent carbonyl group's stretching vibration due to resonance effects.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically result in several sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to produce a moderate to strong absorption band in the range of 1200-1300 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Phenolic O-H | Stretching (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3030 - 3100 |

| Carbonyl C=O | Stretching | 1650 - 1700 (strong) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Phenolic C-O | Stretching | 1200 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

As of now, the specific crystal structure of 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione has not been reported in publicly accessible crystallographic databases. However, the solid-state structures of the parent compound, benzil, and various substituted benzil derivatives have been extensively studied. nih.gov These studies provide valuable insights into the likely conformation of 4-hydroxybenzil in the solid state.

Benzil and its derivatives typically adopt a skewed conformation where the two phenyl rings are not coplanar. The dihedral angle between the two C-C=O planes is a key structural parameter. In the crystal structure of benzil, this angle is approximately 90°. This twisted conformation is a result of steric hindrance between the phenyl rings and electronic effects of the dicarbonyl system.

A detailed crystallographic study of 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione would be necessary to definitively determine its solid-state structure and the nature of its intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione is expected to be dominated by transitions associated with its extended π-conjugated system, which includes the two aromatic rings and the α-diketone moiety. The spectrum of the parent compound, benzil, in methanol (B129727) exhibits absorption maxima that can be used as a reference. spectrabase.com

The electronic transitions in benzil and its derivatives are typically of the following types:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They are generally characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands in the UV region. For benzil, these transitions occur at shorter wavelengths.

n → π* Transitions: These are lower-energy transitions that involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl groups) to an antibonding π* orbital. These transitions typically have lower molar absorptivities and appear at longer wavelengths, often extending into the visible region, which is responsible for the characteristic yellow color of benzil.

For 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione, the presence of the electron-donating hydroxyl group in the para position of one of the phenyl rings is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to benzil. This is due to the extension of the conjugated system and the stabilization of the excited state through resonance.

The following table presents the expected UV-Vis absorption maxima for 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione based on the spectrum of benzil and the expected effects of the hydroxyl substituent.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~260 - 280 | High |

| n → π | ~380 - 420 | Low |

It is important to note that the exact positions of the absorption maxima and their intensities can be influenced by the solvent used for the measurement due to solvent-solute interactions. researchgate.net

Computational Chemistry and Theoretical Modeling of 1 4 Hydroxyphenyl 2 Phenylethan 1,2 Dion

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide array of properties can be derived. nih.gov

The primary step in the computational analysis of 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dion is geometry optimization. This process seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the ground state geometry. youtube.comyoutube.com Density Functional Theory (DFT) is a widely used method for this purpose, with the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) being a common choice for organic molecules. nih.gov

The optimization calculation yields key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, this analysis provides crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov Other calculated parameters, such as the total energy, binding energy, and dipole moment, provide further information about the molecule's stability and polarity. researchgate.net

Table 1: Illustrative Output of DFT Geometry Optimization Parameters This table presents the type of data obtained from a DFT/B3LYP calculation. The values are representative and not specific to an actual calculation for this compound.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -765.1234 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -2.15 |

| HOMO-LUMO Gap (eV) | 4.10 |

| Dipole Moment (Debye) | 3.45 |

| C=O Bond Length (Å) | 1.22 |

| C-C (inter-carbonyl) Bond Length (Å) | 1.54 |

| O-C-C-O Dihedral Angle (°) | 95.0 |

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful application of quantum chemistry. nih.gov Following geometry optimization, the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used to calculate the isotropic magnetic shielding constants for each nucleus. These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the predicted chemical shifts in parts per million (ppm). rsc.org Comparing these predicted shifts with experimental data can help confirm the proposed molecular structure and assign specific resonances. researchgate.netmodgraph.co.uk

IR Frequencies: Theoretical vibrational (infrared) spectra can also be calculated. After a successful geometry optimization confirms a minimum energy structure (indicated by the absence of imaginary frequencies), the vibrational frequencies corresponding to the normal modes of the molecule are computed. msu.edu These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental spectra. elixirpublishers.com The predicted IR spectrum helps in assigning specific absorption bands to the corresponding molecular vibrations, such as C=O stretches, C-H bends, and O-H stretches. msu.edulibretexts.org

Table 2: Representative Data for Predicted Spectroscopic Properties This table illustrates how computationally predicted spectroscopic data can be compared with experimental values. The values are hypothetical.

| Property | Atom/Bond | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR Shift (ppm) | Phenolic -OH | 9.80 | 9.75 |

| ¹³C NMR Shift (ppm) | Carbonyl C=O | 192.5 | 194.1 |

| IR Frequency (cm⁻¹) | Carbonyl C=O Stretch | 1710 (scaled) | 1685 |

| IR Frequency (cm⁻¹) | Phenolic O-H Stretch | 3450 (scaled) | 3400 (broad) |

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states (TS). sid.ir

A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. sid.ir By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) for a reaction step can be determined. Comparing the activation energies of different possible pathways allows researchers to predict the most favorable reaction mechanism. sid.ir For a compound like this compound, this could be applied to study its synthesis, degradation, or metabolic pathways.

Molecular Docking and Ligand-Target Interaction Studies (for biological activity)

To explore the potential biological activity of this compound, molecular docking is a widely used computational technique. It predicts the preferred orientation of a ligand when bound to a specific protein target, providing insights into the binding mode and affinity. f1000research.comjournaljpri.comthesciencein.org

The process begins with the three-dimensional structures of the ligand (this compound) and the target protein, which is often obtained from a database like the Protein Data Bank (PDB). Docking software, such as AutoDock, then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site. journaljpri.comnih.gov

The output of a molecular docking simulation is a set of possible binding poses, which are ranked by a scoring function. This function estimates the binding affinity, typically expressed in kcal/mol. taylorandfrancis.com A more negative binding affinity score suggests a more stable protein-ligand complex and stronger binding. nih.govtaylorandfrancis.com

Analysis of the top-ranked binding pose reveals the specific intermolecular interactions that stabilize the complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov For this compound, the hydroxyl group and the two carbonyl groups are likely to be key sites for forming hydrogen bonds with amino acid residues in the protein's active site.

Table 3: Illustrative Molecular Docking Results This table shows a hypothetical example of docking results for this compound against a kinase protein target.

| Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|

| -8.5 | ASP 153 | Hydrogen Bond (with -OH group) |

| LYS 45 | Hydrogen Bond (with C=O group) | |

| PHE 152 | π-π Stacking (with phenyl ring) |

Hotspot analysis is a computational method used to identify specific regions within a protein's binding site that contribute most significantly to the binding free energy. core.ac.ukmdpi.com These "hotspots" are critical for molecular recognition and are prime targets for ligand binding. nih.govresearchgate.net

Computational tools like FTMap perform this analysis by computationally "mapping" the protein surface with a set of small organic molecules that act as probes. researchgate.net The algorithm identifies regions where clusters of different probes bind with low energy. These consensus sites, where multiple probe clusters overlap, are identified as the binding hotspots. researchgate.net Understanding the location of these hotspots can explain why a ligand binds in a particular orientation and can guide the modification of the ligand to improve its binding affinity by better engaging with these key energetic regions. nih.gov For this compound, a hotspot analysis of a target protein would reveal whether its key functional groups align with these high-energy binding zones.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing qualitative insights into how the chemical structure of a compound influences its biological activity. By systematically modifying the molecular structure and observing the corresponding changes in activity, researchers can identify key functional groups and structural features, often referred to as pharmacophores, that are crucial for the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by establishing a mathematical relationship between the chemical structure and the biological activity. This is achieved by correlating the variation in the activity of a series of compounds with the variation in their molecular properties, which are quantified by numerical values known as molecular descriptors. A robust QSAR model can not only explain the SAR of the studied compounds but also predict the activity of new, unsynthesized molecules.

For this compound, SAR and QSAR studies would be instrumental in optimizing its structure for a specific biological target. While comprehensive SAR and QSAR studies specifically focused on this compound are not extensively reported in the public domain, the principles of these methodologies can be applied to guide its future investigation. The core of such studies lies in the derivation of relevant molecular descriptors and the subsequent development of predictive models.

The foundation of any QSAR model is the calculation of molecular descriptors that accurately represent the physicochemical properties of the compounds under investigation. These descriptors can be broadly categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. For a molecule like this compound, a variety of descriptors would be calculated to build a comprehensive QSAR model.

Constitutional descriptors are the simplest and reflect the molecular composition of a compound, such as molecular weight, number of atoms, and number of specific functional groups.

Topological descriptors describe the connectivity of atoms within the molecule. They are derived from the 2D representation of the molecule and include indices that quantify aspects like molecular size, shape, and branching.

Geometrical descriptors , also known as 3D descriptors, require the 3D coordinates of the atoms and describe the spatial arrangement of the molecule. Examples include molecular volume, surface area, and principal moments of inertia.

Electronic descriptors quantify the electronic properties of the molecule, which are crucial for its interaction with biological targets. These are often calculated using quantum chemical methods and include properties like dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Below is an interactive table showcasing some of the key molecular descriptors that would be derived for this compound in a typical QSAR study.

| Descriptor Class | Descriptor Name | Calculated Value for this compound | Significance in QSAR |

| Constitutional | Molecular Weight | 226.23 g/mol nih.gov | Relates to the overall size and bulk of the molecule. |

| Number of H-bond Acceptors | 3 | Indicates the potential for forming hydrogen bonds with a biological target. | |

| Number of H-bond Donors | 1 | Indicates the potential for forming hydrogen bonds with a biological target. | |

| Number of Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule. | |

| Topological | Topological Polar Surface Area (TPSA) | 54.4 Ų nih.gov | Correlates with drug transport properties and bioavailability. |

| Electronic | LogP (octanol-water partition coefficient) | 2.5 (Predicted) | A measure of the molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. |

Note: The LogP value is a predicted value from computational models, as experimental values can vary.

Once a diverse set of molecular descriptors has been calculated for a series of analogues of this compound with known biological activities, the next step is to build a predictive QSAR model. This involves using statistical methods to find the best correlation between the descriptors (independent variables) and the biological activity (dependent variable).

Commonly used statistical techniques in QSAR modeling include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). The goal is to develop a model that is not only statistically robust but also has good predictive power for new compounds. The validity of a QSAR model is typically assessed through internal and external validation procedures.

A hypothetical QSAR study on a series of this compound analogues might reveal, for instance, that the biological activity is positively correlated with the presence of electron-withdrawing substituents on the phenyl ring and negatively correlated with molecular size. Such a model would be expressed as a mathematical equation, for example:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where c0, c1, c2, ... are coefficients determined by the regression analysis.

Based on the insights gained from the QSAR model, new analogues with potentially enhanced bioactivity can be designed in silico. For example, if the model indicates that increased lipophilicity in a specific region of the molecule enhances activity, new derivatives with more lipophilic substituents in that position can be proposed. These computationally designed molecules can then be synthesized and tested experimentally to validate the predictions of the QSAR model. This iterative process of computational design, synthesis, and biological testing is a powerful strategy for accelerating the discovery of new and more potent therapeutic agents.

Biological Activity and Molecular Mechanisms of Action of 1 4 Hydroxyphenyl 2 Phenylethan 1,2 Dion and Its Analogues

Enzyme Inhibition Studies and Target Identification

The interaction of 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dion and related compounds with various enzyme systems has been a subject of scientific investigation to identify potential therapeutic targets and understand their mechanism of action.

Carbonic Anhydrase (CA) Isoenzyme Inhibition Research

Carbonic anhydrases (CAs) are ubiquitous enzymes involved in numerous physiological processes. nih.gov While direct studies on the inhibition of carbonic anhydrase by this compound are not extensively documented in the available literature, research on other aromatic sulfonamides provides insight into the potential for such interactions. For instance, various benzothiazole, quinazoline, and other heterocyclic sulfonamides have been investigated as inhibitors of several human (h) CA isoforms, including hCA I, II, VII, and IX. nih.govresearchgate.net These studies often reveal potent, isoform-selective inhibition, with some compounds showing activity in the subnanomolar to low nanomolar range against specific targets like hCA II, VII, and IX. researchgate.net The general mechanism for sulfonamide-based inhibitors involves the coordination of the sulfonamide moiety to the zinc ion located in the enzyme's active site. nih.gov Glycoconjugate benzene (B151609) sulfonamides have also been shown to be potent, selective inhibitors of hCA II and the tumor-associated hCA IX. griffith.edu.au

Acetylcholinesterase (AChE) Inhibition Research

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. frontiersin.org Inhibition of AChE is a key strategy in the management of Alzheimer's disease. frontiersin.org Research into compounds structurally related to this compound has revealed inhibitory activity against AChE.

For example, studies on hydroxybenzoic acids have identified 4-hydroxyphenylacetic acid and 4-hydroxyphenylpyruvic acid as inhibitors of AChE. nih.gov The inhibitory mechanism for these compounds involves hydrophobic and π-π stacking interactions with key amino acid residues, such as Trp84 and Phe330, within the enzyme's active site. frontiersin.orgnih.gov Similarly, various benzyl (B1604629) derivatives, including benzyltetrahydroprotoberberine and 5-benzyl-1,3,4-thiadiazole analogues, have been designed and evaluated as AChE inhibitors, with some showing moderate activity. frontiersin.orgresearchgate.net These findings suggest that the hydroxyphenyl and phenyl moieties of the target compound are relevant pharmacophores for AChE interaction.

| Compound | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|

| 4-Hydroxyphenylpyruvic acid | 5.89 µmol/µmol of AChE | nih.gov |

| 4-Hydroxyphenylacetic acid | 6.24 µmol/µmol of AChE | nih.gov |

| (7R,13aS)-7-Benzylstepholidine | 40.6 ± 1 µM | frontiersin.org |

| (7S,13aS)-7-Benzylstepholidine | 51.9 ± 1 µM | frontiersin.org |

| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | 33.16 µM | researchgate.net |

Other Relevant Enzyme Systems (e.g., 4-hydroxyphenylpyruvate dioxygenase in related compounds)

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme involved in tyrosine metabolism and is a target for certain herbicides. nih.govnih.gov Research on related compounds has shown that the benzoyl moiety is crucial for HPPD inhibition. Specifically, studies on 2-benzoyl-cyclohexane-1,3-diones indicate that the conformation of the benzene ring and the presence of a strongly electronegative group at the ortho position of the benzoyl group are critical for potent inhibitory activity. nih.gov Although these compounds are not direct benzil (B1666583) analogues, they share the benzoyl-dione structural feature, suggesting that derivatives of this compound could potentially interact with HPPD.

Receptor Agonism/Antagonism Research

The interaction of this compound and its analogues with nuclear receptors is another important area of study, particularly concerning their potential endocrine activity.

Estrogen Receptor Subtype Selectivity (e.g., ERα vs. ERβ)

Estrogen receptors (ER), primarily subtypes alpha (ERα) and beta (ERβ), are ligand-activated transcription factors that mediate the effects of estrogens. Compounds that can selectively modulate these receptors are of significant therapeutic interest. drugbank.com Studies on compounds containing structural features similar to this compound, such as benzyl and hydroxyphenyl groups, have demonstrated estrogenic activity.

| Compound Class | Binding Affinity (IC₅₀) | Selectivity | Source |

|---|---|---|---|

| 3-Benzyl-4,6-diarylhex-3-enes | 0.110 - 0.293 µM | Selective for ERα over ERβ | benthamdirect.com |

| Benzyl salicylate | Partially displaces estradiol (B170435) from ERα and ERβ | Not specified | nih.govresearchgate.net |

| Benzyl benzoate | Partially displaces estradiol from ERα and ERβ | Not specified | nih.govresearchgate.net |

Other Nuclear Receptor Interactions

Beyond estrogen receptors, the nuclear receptor superfamily includes a range of ligand-activated transcription factors that regulate metabolism and xenobiotic responses, such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Vitamin D Receptor (VDR). researchgate.net These receptors function as sensors for a wide variety of endogenous and exogenous compounds, subsequently regulating the expression of genes involved in drug metabolism and clearance. researchgate.net The activation of these receptors is initiated by ligand binding, which induces conformational changes and recruitment of co-regulatory proteins. mdpi.com While these receptors are known to interact with a diverse array of chemical structures, specific research detailing the agonistic or antagonistic activity of this compound or its close benzil analogues on these other nuclear receptors is not prominent in the currently reviewed scientific literature.

Investigation of Signaling Pathway Modulation

Currently, there is a lack of specific scientific literature detailing the direct modulatory effects of 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione or its close analogues on cellular signaling cascades such as the Heme Oxygenase-1 (HO-1) or the Wnt/β-catenin pathways.

Research on benzil, the parent structure of 4-hydroxybenzil, has identified its role as an inhibitor of specific enzymes involved in lipid metabolism, particularly carboxylesterases (CES). Benzil is recognized as a potent and selective inhibitor of human carboxylesterases, which are enzymes involved in the hydrolysis of cholesteryl esters (CE) and many clinically used drugs. nih.govacs.org

In studies involving macrophage foam cells, which are critical in the development of atherosclerosis, treatment with benzil led to an increased retention of intracellular cholesteryl esters. ahajournals.org This suggests that by inhibiting CES, benzil disrupts the hydrolysis of CE, a key step in cholesterol mobilization and efflux from these cells. ahajournals.org While this is not lipolysis in the context of energy metabolism from triglycerides in adipocytes, it demonstrates a clear impact on a specific lipid metabolic process. nih.govahajournals.org For instance, one study noted that while inhibitors of other enzymes led to lipid droplet accumulation in macrophages, benzil, a selective inhibitor of carboxylesterase 3 (Ces3), did not cause significant accumulation, highlighting its specific target within the complex process of cellular lipid management. nih.gov

Furthermore, the enzyme DHRS7, a dehydrogenase/reductase involved in inflammatory lipid signaling, has been shown to possess reductase activity towards benzil. nih.govbiorxiv.org This connection suggests a potential, albeit indirect, role for benzil derivatives in pathways related to fatty acid and inflammatory lipid signaling. nih.govbiorxiv.orgnih.gov

Antimicrobial and Antifungal Activity Assessment

Analogues of 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione, particularly substituted benzils, have been evaluated for their antimicrobial properties.

Studies have shown that the antimicrobial activity of benzil derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Unsubstituted benzil and some substituted versions like 4,4'-dibromo benzil show no significant antibacterial activity. aascit.orgresearchgate.net However, the introduction of chloro substituents confers notable antibacterial properties. aascit.orgresearchgate.net

A study investigating a series of substituted benzils reported that 2,2'-dichloro benzil and 2'-chloro-4-methoxy-3-nitro benzil exhibited significant, dose-dependent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. aascit.orgresearchgate.net The activity was found to be most potent against Staphylococcus aureus. researchgate.net Another study on benzyl and benzoyl benzoic acid derivatives, which share structural similarities, also reported potent activity against Staphylococcus epidermidis. nih.gov

Table 1: Antibacterial Activity of Substituted Benzil Analogues (Zone of Inhibition in mm)

| Compound | Concentration | Bacillus subtilis | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Klebsiella pneumoniae |

| 2,2'-dichloro benzil | 100 µg/mL | 10 | 12 | 11 | 10 | 10 |

| 50 µg/mL | 9 | 11 | 10 | 9 | 9 | |

| 2'-chloro-4-methoxy-3-nitro benzil | 100 µg/mL | 11 | 13 | 12 | 11 | 12 |

| 50 µg/mL | 10 | 12 | 11 | 10 | 11 | |

| Benzil | 100 µg/mL | 0 | 0 | 0 | 0 | 0 |

| 4,4'-dibromo benzil | 100 µg/mL | 0 | 0 | 0 | 0 | 0 |

| Streptomycin (Standard) | 10 µg/mL | 14 | 15 | 14 | 14 | 15 |

| Data sourced from Nithya G. et al., 2015. aascit.org |

Benzil derivatives have also demonstrated activity against fungal pathogens. In one study, a range of benzil analogues were tested against Candida albicans, a common opportunistic yeast. The results indicated that all tested benzil derivatives displayed some level of bioactivity against C. albicans. This suggests that the core benzil structure is a viable scaffold for the development of antifungal agents.

Molecular Basis of Biological Activity

The molecular basis for the biological activity of benzil analogues, particularly their antimicrobial effects, appears to be strongly linked to their chemical structure, demonstrating a clear structure-activity relationship (SAR). nih.govresearchgate.netresearchgate.net

The core α-diketone functional group is a key feature. The observed antimicrobial activity of certain derivatives suggests that this moiety may interact with biological targets within microbial cells. The mechanism of action could involve the inhibition of essential enzymes, such as the demonstrated inhibition of RNA polymerase-sigma factor interaction by structurally related compounds, which halts bacterial transcription. nih.gov

The SAR studies reveal that substituents on the phenyl rings are critical determinants of activity. aascit.orgresearchgate.net

Halogenation: The presence of chloro groups, as seen in 2,2'-dichloro benzil, is essential for antibacterial activity, whereas bromo substitution (4,4'-dibromo benzil) or no substitution (benzil) results in inactive compounds. aascit.orgresearchgate.net This indicates that the electronegativity and position of the halogen are important factors.

Combined Substituents: The compound 2'-chloro-4-methoxy-3-nitro benzil, which contains a combination of electron-withdrawing (chloro, nitro) and electron-donating (methoxy) groups at specific positions, showed the highest activity among the tested analogues. aascit.orgresearchgate.net This highlights that a precise electronic and steric configuration is necessary for potent antimicrobial effects.

This evidence suggests that the benzil scaffold can be systematically modified to enhance its interaction with microbial targets, thereby improving its biological efficacy.

Elucidation of Structure-Mechanism Relationships

The inhibitory potency of 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione and its analogs against dimeric dihydrodiol dehydrogenases is intrinsically linked to specific structural features. Research has consistently highlighted the critical role of the 4-hydroxy group on one of the phenyl rings and the presence of the dicarbonyl (α-diketone) moiety.

Studies comparing a range of 4-hydroxyphenylketone derivatives have demonstrated that the presence of a hydroxyl group at the para position of a phenyl ring, coupled with a carbonyl function, is a prerequisite for potent inhibitory activity. nih.gov Analogues lacking the 4-hydroxy group or those where the hydroxyl group is located at the ortho or meta positions exhibit significantly diminished or no inhibitory effect. nih.gov Similarly, the absence of a carbonyl group renders the 4-hydroxyphenyl derivatives inactive. nih.gov

The mechanism of inhibition has been identified as competitive with respect to the dihydrodiol substrate. nih.gov This indicates that 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione and its active analogues bind to the same active site on the enzyme as the natural substrate. Furthermore, these inhibitors bind to the enzyme-NADP+ binary complex, suggesting a specific interaction with the enzyme in its cofactor-bound state. nih.gov

| Compound | Key Structural Features | Inhibitory Activity against Dimeric Dihydrodiol Dehydrogenase |

|---|---|---|

| 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione (4-Hydroxyphenylglyoxal) | 4-hydroxy group, α-diketone | Potent inhibitor nih.gov |

| 4-Hydroxybenzaldehyde | 4-hydroxy group, single carbonyl | Potent inhibitor nih.gov |

| 4-Hydroxyacetophenone | 4-hydroxy group, single carbonyl | Potent inhibitor nih.gov |

| 2- or 3-Hydroxyphenylketones | ortho or meta-hydroxy group, carbonyl | No significant inhibition nih.gov |

| Phenylketones without 4-hydroxy group | Carbonyl, no 4-hydroxy group | No significant inhibition nih.gov |

| 4-Hydroxyphenyl derivatives without carbonyl group | 4-hydroxy group, no carbonyl | No significant inhibition nih.gov |

Characterization of Binding Sites and Key Molecular Interactions

Detailed insights into the molecular interactions have been gleaned from the crystal structure of a related dimeric dihydrodiol dehydrogenase in complex with a smaller, yet potent, inhibitor, 4-hydroxyacetophenone. researchgate.net This structural data reveals a well-defined binding pocket within the C-terminal domain of the enzyme. The active site is lined with a number of key amino acid residues that are crucial for inhibitor binding. These include Lys97, Trp125, Phe154, Leu158, Val161, Asp176, Leu177, Tyr180, Trp254, Phe279, and Asp280. researchgate.net

Based on this structural information, it can be inferred that the 4-hydroxyphenyl moiety of 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione likely forms hydrogen bonds with polar residues within the active site, such as Tyr180 and Asp176. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues like Phe154, Trp125, and Trp254. The diketone functionality is expected to be a key interaction point, potentially forming hydrogen bonds or electrostatic interactions with residues such as Lys97.

| Amino Acid Residue | Potential Interaction Type with 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dione |

|---|---|

| Lys97 | Hydrogen bonding/electrostatic interaction with the diketone moiety researchgate.net |

| Trp125 | π-π stacking/hydrophobic interaction with the 4-hydroxyphenyl ring researchgate.net |

| Phe154 | π-π stacking/hydrophobic interaction with the 4-hydroxyphenyl ring researchgate.net |

| Leu158 | Hydrophobic interaction with the unsubstituted phenyl ring researchgate.net |

| Val161 | Hydrophobic interaction with the unsubstituted phenyl ring researchgate.net |

| Asp176 | Hydrogen bonding with the 4-hydroxy group researchgate.net |

| Leu177 | Hydrophobic interaction with the unsubstituted phenyl ring researchgate.net |

| Tyr180 | Hydrogen bonding with the 4-hydroxy group researchgate.net |

| Trp254 | π-π stacking/hydrophobic interaction with the 4-hydroxyphenyl ring researchgate.net |

| Phe279 | Hydrophobic interaction researchgate.net |

| Asp280 | Potential electrostatic interaction researchgate.net |

Derivatization Strategies and Analogue Development for Academic Research

Chemical Modification of the Hydroxyl Group for Modulation of Activity

Etherification: The conversion of the hydroxyl group to an ether linkage is a widely employed strategy to alter the lipophilicity and steric bulk of a molecule. This can be achieved through reactions such as the Williamson ether synthesis, where the phenoxide ion of 4-hydroxybenzil reacts with an alkyl halide. By introducing various alkyl or arylalkyl groups, researchers can systematically probe the impact of these modifications on biological activity. For instance, the synthesis of alkoxy-substituted benzil (B1666583) derivatives can be explored to understand how changes in the electronic and steric properties of the substituent affect the compound's reactivity or interaction with biological targets.

Esterification: The formation of an ester from the hydroxyl group is another common derivatization technique. This can be accomplished by reacting 4-hydroxybenzil with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. The resulting ester analogues can exhibit altered pharmacokinetic profiles, as esters are often susceptible to hydrolysis by esterases in vivo, potentially acting as prodrugs. The nature of the acyl group can be varied to modulate properties such as stability and lipophilicity.

| Modification Type | Reagents | Potential Change in Property |

| Etherification | Alkyl halides, Base | Increased lipophilicity, Altered steric bulk |

| Esterification | Acyl chlorides, Anhydrides | Prodrug potential, Modified stability |

Structural Variations on the Phenyl Ring and the Dione (B5365651) Core

Modification of the aromatic rings and the central dione core of 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione provides a means to investigate the structure-activity relationships of this class of compounds.

Phenyl Ring Substitution: The introduction of various substituents onto either of the phenyl rings can significantly impact the electronic and steric properties of the molecule. Electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, halo) can be incorporated to study their effects on the reactivity of the dione core or the molecule's interaction with specific targets. For example, a study on substituted benzils revealed that the type and position of substituents influence their luminescence properties. nih.gov Specifically, for ortho-substituents, electron-donating methoxy groups caused a blue-shift in luminescence, while electron-withdrawing fluorine and trifluoromethyl groups resulted in a red-shift. nih.gov For meta-substituents, only the cyano group led to a red-shift. nih.gov

Dione Core Modification: The 1,2-dione functionality is a key feature of the benzil scaffold and a site for various chemical transformations. For instance, the dione can be reduced to form benzoins (α-hydroxy ketones) or hydrobenzoins (1,2-diols). The synthesis of hydroxy benzoin (B196080) and benzil analogs has been explored to investigate their biological activities, including antioxidant and enzyme inhibition properties. nih.gov Furthermore, the dione can serve as a precursor for the synthesis of various heterocyclic compounds through condensation reactions with appropriate reagents.

| Modification Site | Type of Variation | Potential Impact |

| Phenyl Ring | Introduction of electron-donating or -withdrawing groups | Altered electronic properties, Modified biological interactions |

| Dione Core | Reduction to benzoin or hydrobenzoin (B188758) | Change in chemical reactivity and biological activity |

| Dione Core | Condensation reactions | Formation of heterocyclic analogues |

Conjugation with Other Chemical Moieties (e.g., heterocyclic rings, organometallic complexes)

Conjugating 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione with other chemical entities, such as heterocyclic rings or organometallic complexes, can lead to the development of novel compounds with unique properties and potential applications in various fields of academic research.

Heterocyclic Rings: The dione moiety of benzil and its derivatives is a versatile starting point for the synthesis of a wide range of heterocyclic compounds. Through condensation reactions with various dinucleophiles, it is possible to construct five-, six-, or seven-membered heterocyclic rings. For example, benzil can react with diamines to form diazepine (B8756704) or quinoxaline (B1680401) derivatives. These heterocyclic analogues often exhibit distinct biological activities compared to the parent dione. The synthesis of heterocyclic compounds from benzyl (B1604629) alcohols, which can be derived from benzils, has been demonstrated using novel catalysts. nih.gov

Organometallic Complexes: The dione functionality of benzil derivatives can act as a chelating ligand, coordinating to metal ions to form organometallic complexes. The formation of Schiff base metal complexes from benzil and its derivatives is a well-established area of research. ajgreenchem.comajgreenchem.com These complexes can be synthesized through the condensation of the dione with a primary amine to form a Schiff base ligand, which then coordinates to a metal center. The resulting metal complexes can exhibit interesting catalytic, magnetic, or biological properties that are not present in the free ligand. A variety of transition metal complexes with Schiff bases derived from benzil have been synthesized and characterized. ajgreenchem.comajgreenchem.com

| Conjugation Partner | Synthetic Approach | Potential Applications in Research |

| Heterocyclic Rings | Condensation reactions with dinucleophiles | Exploration of new biological activities, Materials science |

| Organometallic Complexes | Formation of Schiff base ligands followed by metal coordination | Catalysis, Development of novel therapeutic or diagnostic agents |

Stereochemical Modifications and Their Impact on Activity (if applicable)

While 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione itself is achiral, its derivatives can possess stereocenters, and the stereochemistry can have a profound impact on their biological activity. nih.govnih.govacs.orgbiomedgrid.com

The reduction of the dione group to a benzoin or hydrobenzoin introduces one or two chiral centers, respectively. The stereoselective reduction of benzils to form specific stereoisomers of hydrobenzoin is an area of active research. youtube.com For example, the reduction of benzil with sodium borohydride (B1222165) is stereoselective and produces meso-hydrobenzoin. youtube.com The ability to control the stereochemistry of these reduction products allows for the investigation of how different stereoisomers interact with biological systems. It is well-established that enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. biomedgrid.com

Furthermore, if chiral substituents are introduced on the phenyl rings or through modification of the hydroxyl group, the resulting diastereomers could exhibit different biological activities. The separation of enantiomers, known as chiral resolution, can be achieved through various techniques, including the formation of diastereomeric salts or chiral chromatography. wikipedia.orgnih.govmdpi.com The study of the biological activities of individual stereoisomers is crucial for understanding their mechanism of action and for the development of more potent and selective bioactive compounds. nih.govnih.gov

| Modification | Method | Significance |

| Reduction of Dione | Stereoselective reduction | Creation of specific stereoisomers (e.g., meso, enantiomers) |

| Introduction of Chiral Substituents | Synthesis with chiral building blocks | Generation of diastereomers |

| Separation of Enantiomers | Chiral resolution techniques | Isolation of pure stereoisomers for biological evaluation |

Potential Academic Applications and Future Research Directions

Utility in Organic Synthesis as Building Blocks or Reagents

The core reactivity of 4-hydroxybenzil is centered on its 1,2-diketone functional group, which is analogous to that of benzil (B1666583), a standard building block in organic synthesis. wikipedia.orggoldsupplier.com This diketone moiety serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. researchgate.netchemicalbook.comibmmpeptide.com

The presence of the p-hydroxyl group on one of the phenyl rings introduces two key advantages over the parent benzil molecule:

It provides a site for further functionalization, such as etherification or esterification, allowing for the attachment of other molecular fragments or solubility-modifying groups.

It allows for the synthesis of hydroxyl-substituted heterocycles, which can exhibit unique biological activities or material properties due to their ability to participate in hydrogen bonding.

Key synthetic transformations where 4-hydroxybenzil could serve as a valuable building block include:

Quinoxaline (B1680401) Synthesis: Reacting with 1,2-diamines to form substituted quinoxalines. The hydroxyl group would be retained on the final product, offering a site for further modification.

Imidazole Synthesis: Condensation with aldehydes and ammonia (B1221849) (or amines) in multicomponent reactions to yield highly substituted imidazoles, such as lophine analogs.

Benzilic Acid Rearrangement: Under basic conditions, 4-hydroxybenzil is expected to undergo a rearrangement to form 4-hydroxybenzilic acid. wikipedia.orgvizagchemical.comrsc.org This product could serve as a precursor for novel derivatives of phenytoin (B1677684) or other biologically active compounds. wikipedia.orgresearchgate.net

Aldol Condensation: Reaction with ketones, such as 1,3-diphenylacetone, to produce hydroxyl-functionalized tetraphenylcyclopentadienones, which are precursors to various organometallic complexes and materials. vizagchemical.com

| Reaction Type | Reactant(s) | Product from Benzil | Potential Product from 4-Hydroxybenzil | Significance of Hydroxyl Group |

|---|---|---|---|---|

| Quinoxaline Synthesis | o-Phenylenediamine | 2,3-Diphenylquinoxaline | 2-(4-Hydroxyphenyl)-3-phenylquinoxaline | Enables H-bonding, site for derivatization |

| Benzilic Acid Rearrangement | Base (e.g., KOH) | Benzilic Acid | (4-Hydroxyphenyl)phenylglycolic Acid | Precursor for modified pharmaceuticals |

| Imidazole Synthesis | Aldehyde, NH4OAc | 2,4,5-Triphenylimidazole (Lophine) | 2-Aryl-4-(4-hydroxyphenyl)-5-phenylimidazole | Modulates biological activity and solubility |

Role as Molecular Probes in Biochemical and Cell Biology Research

Molecular probes are essential tools for studying the function of proteins and other biomolecules in complex biological systems. The parent compound, benzil, has been identified as a potent inhibitor of human carboxylesterases (hCEs), a family of enzymes critical for the metabolism of ester-containing drugs and xenobiotics. wikipedia.orgvizagchemical.comchemicalbook.com Given the structural similarity, 1-(4-hydroxyphenyl)-2-phenylethan-1,2-dione is a strong candidate for possessing similar inhibitory activity.